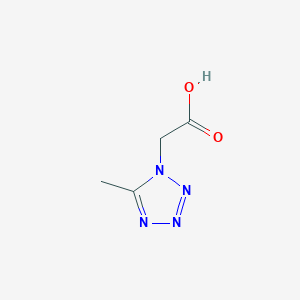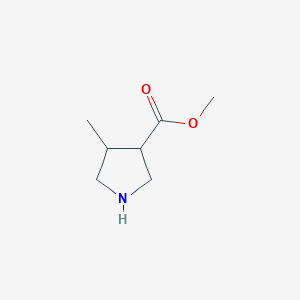
2,4,6-Trichloroquinazoline
Overview
Description
2,4,6-Trichloroquinazoline: is a heterocyclic organic compound with the molecular formula C8H3Cl3N2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of three chlorine atoms at the 2, 4, and 6 positions on the quinazoline ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which 2,4,6-trichloroquinazoline belongs, have been widely applied in the development of drug candidates due to their wide range of pharmacological effects, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets and induce changes that lead to their pharmacological effects .
Biochemical Pathways
Some quinazoline derivatives have been found to exhibit antiproliferative activity against various cancer cell lines .
Result of Action
Some quinazoline derivatives have been found to inhibit cell migration and colony formation, induce cellular apoptosis, and cause cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trichloroquinazoline can be synthesized through several methods. One common method involves the reaction of 2-amino-5-chlorobenzoic acid with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) . The reaction mixture is refluxed, leading to the formation of this compound . Another method involves the condensation of 6-chloro-2,4-quinazolinedione with phosphorus oxychloride and dimethylaniline under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloroquinazoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at the 2, 4, and 6 positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as (e.g., aniline), (e.g., thiophenol), and (e.g., sodium methoxide) are commonly used.
Oxidation and reduction: Oxidizing agents like and reducing agents like can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with aniline yields 2,4,6-trianilinoquinazoline , while reaction with thiophenol produces 2,4,6-trithiophenylquinazoline .
Scientific Research Applications
Chemistry: 2,4,6-Trichloroquinazoline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of substituted quinazolines, which have applications in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as antitumor agents . Studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, including Eca-109, A549, PC-3, and MGC-803 .
Industry: The compound is also used in the agrochemical industry as an intermediate in the synthesis of herbicides and pesticides. Its derivatives are known for their biological activity against a wide range of pests and weeds .
Comparison with Similar Compounds
- 2,4-Dichloroquinazoline
- 2,4,7-Trichloroquinazoline
- 2,4-Dichloro-6-methylquinazoline
- 2,4-Dichloro-6-fluoroquinazoline
Comparison: Compared to these similar compounds, 2,4,6-Trichloroquinazoline is unique due to the presence of three chlorine atoms at specific positions on the quinazoline ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity. For instance, this compound derivatives have shown higher antiproliferative activity against certain cancer cell lines compared to their dichloro counterparts .
Properties
IUPAC Name |
2,4,6-trichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPOGEZMJNDSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439640 | |
| Record name | 2,4,6-trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20028-68-6 | |
| Record name | 2,4,6-Trichloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trichloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)


![1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B1310418.png)








![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

